

A Comparative Guide to ERK5 Inhibitors: BIX02189 vs. XMD8-92

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Compound of Interest

Compound Name: BIX02189

Cat. No.: B566147

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Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway plays a pivotal role in various cellular processes, including proliferation, differentiation, and survival. Its dysregulation has been implicated in numerous diseases, particularly cancer, making it an attractive therapeutic target. This guide provides an objective comparison of two widely used ERK5 inhibitors, **BIX02189** and XMD8-92, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.

At a Glance: Key Differences

Feature	BIX02189	XMD8-92
Primary Target(s)	MEK5 and ERK5[1]	Dual inhibitor of ERK5 and BRD4[2]
Potency (ERK5)	IC50: 59 nM[1]	Kd: 80 nM[2][3]
Selectivity	Selective for MEK5/ERK5 over MEK1/2, ERK1/2, and other kinases[4]	Also inhibits BRD4, DCAMKL2, PLK4, and TNK1
Mechanism	Inhibits MEK5-mediated activation of ERK5 and direct ERK5 catalytic activity[4]	ATP-competitive inhibitor of ERK5 and also inhibits the bromodomain and extra-terminal domain (BET) family of proteins[5][6]

Quantitative Data Summary

The following tables provide a detailed summary of the in vitro potency and selectivity of **BIX02189** and XMD8-92 against their primary targets and a selection of off-targets.

Table 1: BIX02189 In Vitro Potency and Selectivity

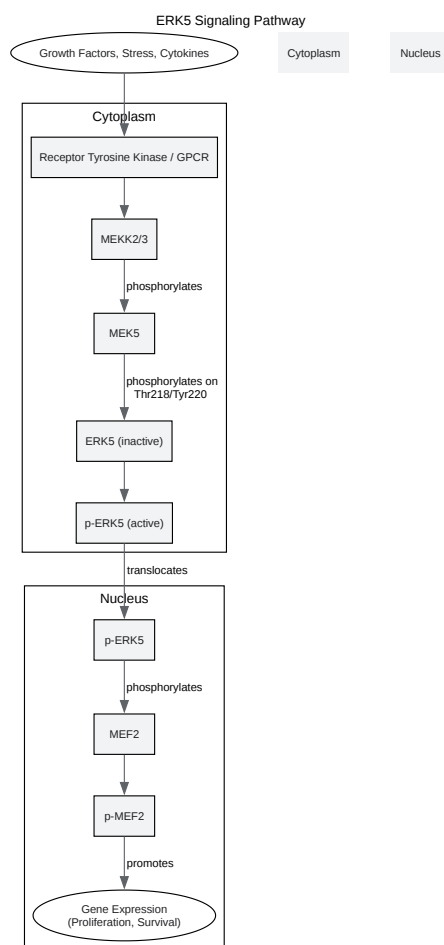
Target	Assay Type	Potency (IC50)	Reference
MEK5	Cell-free assay	1.5 nM	[1]
ERK5	Cell-free assay	59 nM	[1]
CSF1R (FMS)	Cell-free assay	46 nM	
LCK	Cell-free assay	250 nM	[7]
JAK3	Cell-free assay	440 nM	[7]
TGFβR1	Cell-free assay	580 nM	
MEK1, MEK2, ERK1, p38α, JNK2, EGFR	Cell-free assay	>3.7 μM	[4]

Table 2: XMD8-92 In Vitro Potency and Selectivity

Target	Assay Type	Potency (Kd)	Reference
ERK5 (BMK1)	Cell-free assay	80 nM	[2][3]
BRD4	Cell-free assay	170 nM	[2]
DCAMKL2	Cell-free assay	190 nM	
PLK4	Cell-free assay	600 nM	
TNK1	Cell-free assay	890 nM	

Signaling Pathways and Mechanisms of Action

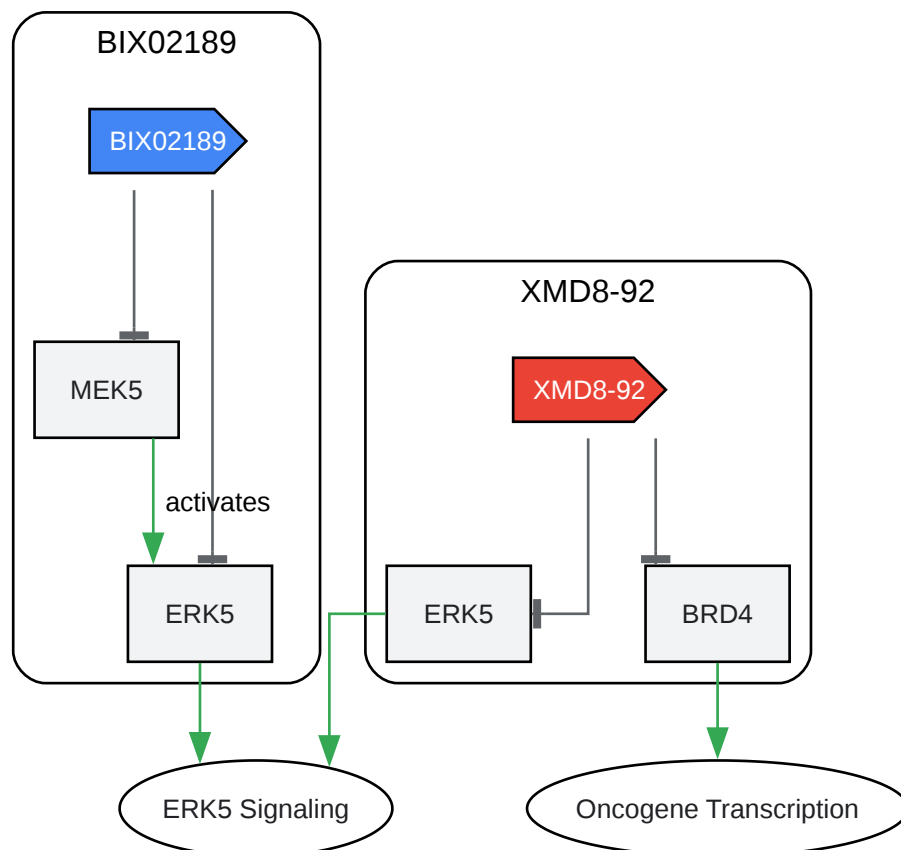
The diagrams below, generated using the DOT language, illustrate the ERK5 signaling pathway and the distinct mechanisms of action of **BIX02189** and XMD8-92.



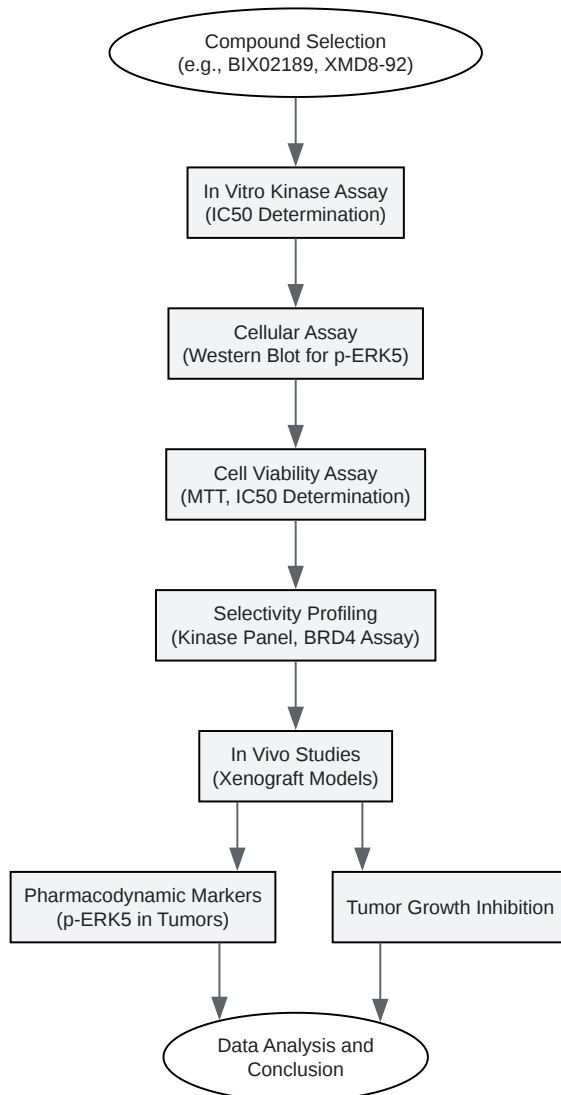
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Figure 1: The canonical MEK5/ERK5 signaling cascade.

Inhibitor Mechanisms of Action



Experimental Workflow for ERK5 Inhibitor Evaluation



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